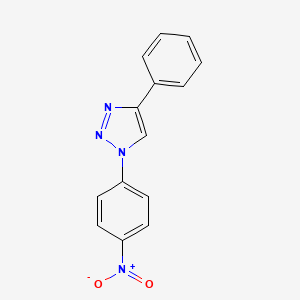

1-(4-nitrophenyl)-4-phenyl-1H-1,2,3-triazole

Vue d'ensemble

Description

The compound “1-(4-nitrophenyl)-4-phenyl-1H-1,2,3-triazole” is a type of organic compound known as a triazole. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are often used in various fields such as medicine, agriculture, and materials due to their rich chemistry .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, the synthesis of similar compounds often involves reactions like nucleophilic aromatic substitution . For instance, the catalytic reduction of 4-nitrophenol (4-NP) has been used to assess the activity of nanostructured materials .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction studies, NMR, FTIR, ES-MS, and UV . These methods can provide information about the bond lengths, bond angles, and overall geometry of the molecule .Chemical Reactions Analysis

The chemical reactivity of related compounds includes redox behavior and the ability to form coordination complexes with transition metals. The catalytic reduction of 4-nitrophenol (4-NP) is a commonly used model reaction to assess the activity of nanostructured materials .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the nature of its functional groups. For example, the high solubility and electron withdrawing ability of nitro groups make it difficult to separate aromatic nitro compounds from water by conventional techniques .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Multi-component Synthesis : 1-(4-nitrophenyl)-4-phenyl-1H-1,2,3-triazole can be synthesized via a metal-free multi-component reaction involving primary amine, ketones, and 4-nitrophenyl azide. This process is effective for creating heterocyclic aromatic 1,2,3-triazole rings (Vo, 2020).

Molecular Characterization : The synthesized compounds, including those with this compound, have been characterized using techniques like infrared spectroscopy, nuclear magnetic resonance spectroscopic analysis, and high-resolution mass spectrometry. This allows for detailed understanding of the molecular structure (Fun et al., 2011).

Pharmacological Studies

- Neuroprotective Effects : Some derivatives, such as ferrocene-1H-1,2,3-triazole hybrids, have shown low toxicity and demonstrated neuroprotective effects. These hybrids include variants like 1-(4-nitrophenyl)-4-ferrocenyl-1H-1,2,3-triazole (Haque et al., 2017).

Antibacterial and Antifungal Activities

- Antimicrobial Properties : Various derivatives of this compound have been synthesized and tested for antimicrobial activity against gram-positive and gram-negative bacterial and fungal species. Some derivatives have shown appreciable antibacterial activity, while others have emerged as potential antifungal agents (Kumar et al., 2017).

Mécanisme D'action

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the necessary safety precautions. For example, some nitrophenyl compounds are considered hazardous by the OSHA Hazard Communication Standard and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Propriétés

IUPAC Name |

1-(4-nitrophenyl)-4-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-18(20)13-8-6-12(7-9-13)17-10-14(15-16-17)11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZGZQSMBOGDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319885 | |

| Record name | 1-(4-nitrophenyl)-4-phenyltriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666664 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2101-57-7 | |

| Record name | 1-(4-nitrophenyl)-4-phenyltriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3115489.png)

![5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B3115495.png)

![2-Azaspiro[4.5]decan-4-amine](/img/structure/B3115497.png)

![tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B3115540.png)

![tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B3115588.png)